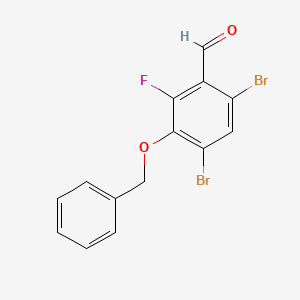
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of benzyloxy, dibromo, and fluorine substituents on a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde typically involves multiple steps:
Fluorination: The fluorine atom at the 2 position can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the benzyloxy group can influence its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-2-fluorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-4,6-dibromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is unique due to the combination of benzyloxy, dibromo, and fluorine substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H9Br2FO2 |
|---|---|
Peso molecular |
388.03 g/mol |
Nombre IUPAC |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-6-12(16)14(13(17)10(11)7-18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
DABKAEMLFPEOHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


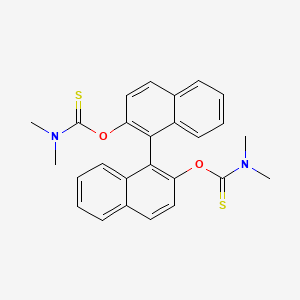

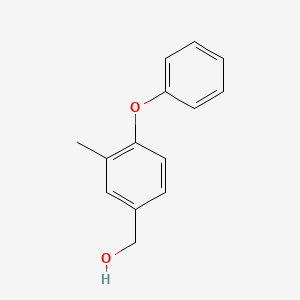
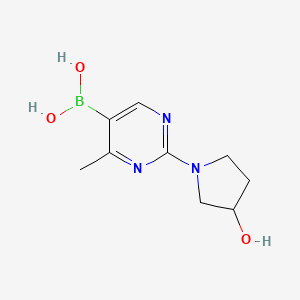
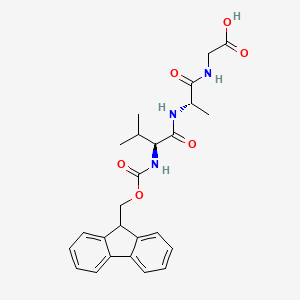
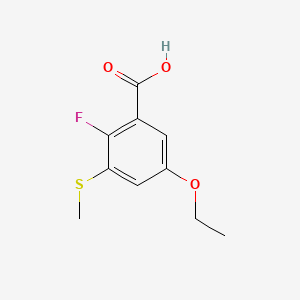
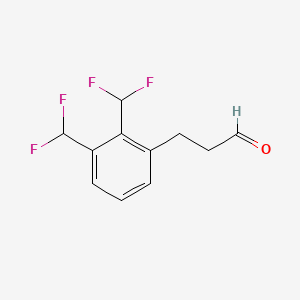
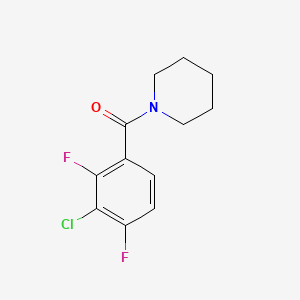
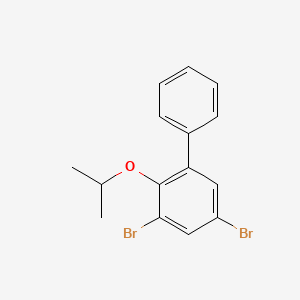
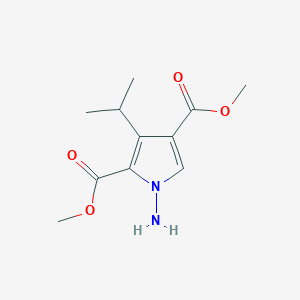

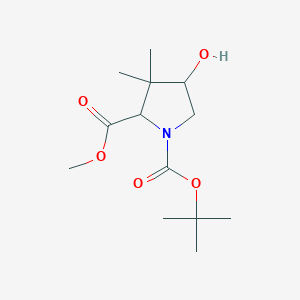
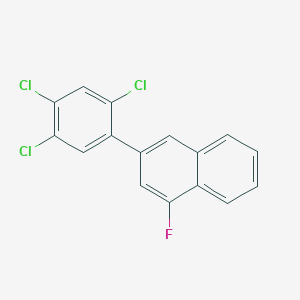
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
